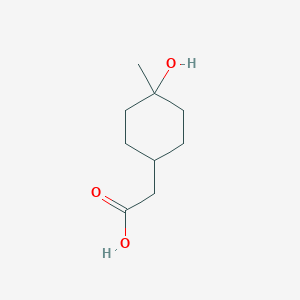

2-(4-Hydroxy-4-methylcyclohexyl)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-hydroxy-4-methylcyclohexyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-9(12)4-2-7(3-5-9)6-8(10)11/h7,12H,2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTSYOPJNBMGCPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679639, DTXSID701247882 | |

| Record name | (4-Hydroxy-4-methylcyclohexyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Hydroxy-4-methylcyclohexaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701247882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928063-59-6, 909567-36-8 | |

| Record name | (4-Hydroxy-4-methylcyclohexyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Hydroxy-4-methylcyclohexaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701247882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-hydroxy-4-methylcyclohexyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-(4-Hydroxy-4-methylcyclohexyl)acetic acid" CAS number

An In-Depth Technical Guide to 2-(4-Hydroxy-4-methylcyclohexyl)acetic acid

CAS Number: 928063-59-6[]

Introduction

This compound is a carboxylic acid derivative featuring a cyclohexane core. This bifunctional molecule, containing both a hydroxyl group and a carboxylic acid moiety, presents it as a valuable building block in medicinal chemistry and materials science. The cyclohexane scaffold provides a three-dimensional structure that is often sought after in drug design to explore chemical space beyond flat aromatic rings. The presence of the tertiary alcohol and the acetic acid side chain allows for a variety of chemical modifications, making it a versatile intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic route with detailed experimental protocols, and methods for its characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its close analogs are presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value (Predicted or for Analog) | Source |

| Molecular Formula | C9H16O3 | General Chemical Principles[2] |

| Molecular Weight | 172.22 g/mol | PubChem CID 12698499 (for methyl ester)[3] |

| Appearance | White to off-white solid (Predicted) | N/A |

| Solubility | Soluble in polar organic solvents like methanol, ethanol, and DMSO. Limited solubility in water. | General Chemical Principles |

| CAS Number | 928063-59-6 | BOC Sciences[] |

Synthetic Pathway and Experimental Protocols

The synthesis of this compound can be envisioned through a multi-step process starting from commercially available materials. The following proposed synthesis is based on established chemical transformations and analogies to the synthesis of structurally related compounds.[4][5][6]

Overall Synthetic Workflow

The proposed synthesis involves a Grignard reaction to introduce the methyl and hydroxyl groups, followed by a Wittig or Horner-Wadsworth-Emmons reaction to append the acetic acid side chain, and finally, hydrogenation of the resulting double bond.

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 4-Hydroxy-4-methylcyclohexanone

This initial step involves the selective mono-addition of a methyl group to 1,4-cyclohexanedione using a Grignard reagent.

Methodology:

-

To a solution of 1,4-cyclohexanedione in anhydrous diethyl ether under a nitrogen atmosphere at -78 °C, add a solution of methylmagnesium bromide (1.1 equivalents) dropwise.

-

Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.

-

The crude diol is then subjected to a mild oxidation (e.g., using pyridinium chlorochromate) to selectively oxidize the secondary alcohol to a ketone, affording 4-hydroxy-4-methylcyclohexanone.

Causality: The use of a Grignard reagent is a classic and effective method for the formation of carbon-carbon bonds and the creation of a tertiary alcohol from a ketone. The low temperature helps to control the reactivity and improve the selectivity of the mono-addition.

Step 2: Synthesis of Ethyl 2-(4-hydroxy-4-methylcyclohexylidene)acetate

The ketone is then converted to an α,β-unsaturated ester via a Wittig reaction.

Methodology:

-

To a suspension of (carbethoxymethylene)triphenylphosphorane in anhydrous toluene, add a solution of 4-hydroxy-4-methylcyclohexanone in anhydrous toluene.

-

Heat the reaction mixture to reflux for 12 hours.

-

Cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield ethyl 2-(4-hydroxy-4-methylcyclohexylidene)acetate.

Causality: The Wittig reaction is a reliable method for forming a carbon-carbon double bond from a carbonyl group. The choice of the stabilized ylide favors the formation of the (E)-isomer.

Step 3: Synthesis of Ethyl 2-(4-hydroxy-4-methylcyclohexyl)acetate

The double bond is reduced by catalytic hydrogenation.

Methodology:

-

Dissolve ethyl 2-(4-hydroxy-4-methylcyclohexylidene)acetate in ethanol.

-

Add a catalytic amount of 10% palladium on carbon.

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain ethyl 2-(4-hydroxy-4-methylcyclohexyl)acetate.

Causality: Catalytic hydrogenation is a standard and efficient method for the reduction of carbon-carbon double bonds. Palladium on carbon is a common and effective catalyst for this transformation.[6]

Step 4: Synthesis of this compound

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.

Methodology:

-

Dissolve ethyl 2-(4-hydroxy-4-methylcyclohexyl)acetate in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide and stir the mixture at room temperature for 4 hours or until the reaction is complete.

-

Acidify the reaction mixture to pH 2-3 with dilute hydrochloric acid.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield this compound.

Causality: Saponification, or base-catalyzed ester hydrolysis, is a fundamental reaction in organic chemistry to convert esters to carboxylic acids.[4]

Spectroscopic Characterization

The identity and purity of the synthesized this compound would be confirmed using a suite of spectroscopic techniques.

Analytical Techniques Workflow

Caption: Standard analytical workflow for the characterization of a synthesized organic compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show characteristic signals for the methyl group (a singlet), the methylene protons of the acetic acid side chain, the methine protons of the cyclohexane ring, and a broad singlet for the hydroxyl and carboxylic acid protons (which can be exchanged with D₂O).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the quaternary carbon bearing the hydroxyl and methyl groups, and the various carbons of the cyclohexane ring.

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 172.22 g/mol .

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the O-H stretch of the alcohol and the carboxylic acid (a broad band), and the C=O stretch of the carboxylic acid.

Potential Applications

Due to its structure, this compound holds potential in several areas of research and development:

-

Drug Discovery: The molecule can serve as a scaffold or intermediate in the synthesis of novel therapeutic agents. The cyclohexane ring can act as a rigid core to which various pharmacophores can be attached. For instance, related cyclohexyl acetic acid derivatives have been explored as inhibitors of enzymes like glycerol-3-phosphate acyltransferase.[6]

-

Materials Science: The presence of both a hydroxyl and a carboxylic acid group makes it a potential monomer for the synthesis of polyesters and other polymers with unique properties.

-

As a Building Block: In organic synthesis, this compound can be a versatile starting material for the preparation of a wide range of other molecules through reactions at the hydroxyl or carboxylic acid functional groups.

Conclusion

This compound is a valuable chemical entity with a confirmed CAS number of 928063-59-6. While detailed experimental data on this specific molecule is sparse in publicly available literature, its synthesis can be reliably planned based on well-established organic chemistry principles and analogous transformations reported for similar structures. The analytical techniques described provide a robust framework for its characterization. Its bifunctional nature makes it an attractive target for further exploration in both pharmaceutical and materials science research.

References

-

PubChem. Methyl 2-(4-hydroxycyclohexyl)acetate. Available from: [Link]

-

PubChem. 2-(4-methylcyclohexylidene)acetic Acid. Available from: [Link]

-

PubChem. (S)-[(S)-2-Amino-3-(4-hydroxy-phenyl)-propionylamino]-cyclohexyl-acetic acid methyl ester. Available from: [Link]

-

U.S. Environmental Protection Agency. Acetic acid, 2-[[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]thio]-, 2-ethylhexyl ester. Available from: [Link]

-

PubChem. 4-Hydroxycyclohexyl acetate. Available from: [Link]

-

Human Metabolome Database. Showing metabocard for trans-4-Hydroxycyclohexylacetic acid (HMDB0000909). Available from: [Link]

-

PrepChem.com. Synthesis of 2-tert-butyl-4-methylcyclohexyl acetate. Available from: [Link]

- Google Patents. US20030013911A1 - Production method of 2-cyclohexyl- 2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof.

- Google Patents. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate.

-

Design, Synthesis, and Biological Evaluation of Conformationally Constrained Glycerol 3-Phosphate Acyltransferase Inhibitors. PubMed Central. Available from: [Link]

-

Unacademy. Nomenclature of Organic Compounds. Available from: [Link]

-

PubChem. [1,1'-Biphenyl]-4-sulfonamide, 4'-chloro-2'-cyano-N-(trans-4-hydroxy-4-methylcyclohexyl). Available from: [Link]

-

Advent Chembio. Glacial Acetic Acid Uses in Pharma & Chemical. Available from: [Link]

-

2-{1-[(2-Nitrobenzenesulfonamido)methyl]cyclohexyl}acetic acid. PubMed Central. Available from: [Link]

Sources

- 2. unacademy.com [unacademy.com]

- 3. Methyl 2-(4-hydroxycyclohexyl)acetate | C9H16O3 | CID 12698499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate - Google Patents [patents.google.com]

- 6. Design, Synthesis, and Biological Evaluation of Conformationally Constrained Glycerol 3-Phosphate Acyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

"2-(4-Hydroxy-4-methylcyclohexyl)acetic acid" molecular weight

An In-Depth Technical Guide to 2-(4-Hydroxy-4-methylcyclohexyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a carbocyclic compound of interest in medicinal chemistry and organic synthesis. This document details its molecular and physicochemical properties, outlines a plausible synthetic pathway, and describes robust analytical methodologies for its characterization. The guide is intended to serve as a foundational resource for researchers engaged in the synthesis, analysis, and application of this and related molecules.

Molecular and Physicochemical Properties

This compound is a derivative of cyclohexyl acetic acid. The introduction of a hydroxyl and a methyl group onto the cyclohexane ring imparts specific stereochemical and electronic properties that can influence its biological activity and physicochemical characteristics.

Based on its structure, the molecular formula is C9H16O3. The molecular weight is 188.22 g/mol . A summary of its key computed and experimental properties is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 928063-59-6 | [1][] |

| Molecular Formula | C9H16O3 | - |

| Molecular Weight | 188.22 g/mol | - |

Table 1: Key Physicochemical Properties

Synthesis Pathway and Rationale

The synthesis of this compound can be approached through multi-step organic synthesis starting from commercially available precursors. A logical and efficient pathway involves the modification of a pre-existing cyclohexyl ring system. The following proposed synthesis is adapted from established methods for similar structures, such as the synthesis of related cyclohexyl acetic acid derivatives[3][4].

The overall workflow for the synthesis is depicted in the diagram below.

A proposed two-step synthesis workflow for this compound.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of Ethyl 2-(4-hydroxy-4-methylcyclohexyl)acetate

This step employs a Grignard reaction to introduce the methyl group and tertiary alcohol functionality to the keto-ester starting material.

-

Materials and Reagents:

-

Ethyl 2-(4-oxocyclohexyl)acetate

-

Methylmagnesium bromide (3.0 M solution in diethyl ether)

-

Anhydrous diethyl ether (Et2O)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

-

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N2 or Ar), add a solution of ethyl 2-(4-oxocyclohexyl)acetate in anhydrous diethyl ether.

-

Cool the flask to 0°C using an ice bath.

-

Slowly add methylmagnesium bromide solution dropwise via a dropping funnel, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by slowly adding saturated aqueous NH4Cl solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude intermediate product.

-

Step 2: Saponification to this compound

This final step involves the hydrolysis of the ethyl ester to the desired carboxylic acid.

-

Materials and Reagents:

-

Crude ethyl 2-(4-hydroxy-4-methylcyclohexyl)acetate

-

Ethanol (EtOH)

-

1 M Sodium hydroxide (NaOH) solution

-

1 M Hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve the crude intermediate from Step 1 in a mixture of ethanol and water.

-

Add 1 M NaOH solution and heat the mixture to reflux for 4 hours.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution to pH ~2 with 1 M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate to yield the final product, this compound.

-

The product can be further purified by column chromatography or recrystallization.

-

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A multi-technique approach is recommended.

The general workflow for analytical characterization is outlined below.

A typical workflow for the analytical characterization of the target compound.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a powerful tool for assessing the purity of the final compound and confirming its molecular weight. Given the polar nature of the carboxylic acid, ion-exchange chromatography or reversed-phase chromatography with an appropriate mobile phase can be employed[5].

-

Expected Results:

-

HPLC: A single major peak in the chromatogram indicating high purity.

-

MS: A molecular ion peak corresponding to the calculated mass of the compound ([M-H]⁻ at m/z 187.10 or [M+H]⁺ at m/z 189.12).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for unambiguous structural elucidation.

-

¹H NMR:

-

A singlet around 1.2 ppm corresponding to the methyl protons (-CH₃).

-

Multiplets between 1.3 and 2.2 ppm for the cyclohexyl ring protons (-CH₂-).

-

A doublet around 2.3 ppm for the protons of the acetic acid methylene group (-CH₂COOH).

-

A broad singlet for the hydroxyl proton (-OH) and the carboxylic acid proton (-COOH), which are exchangeable with D₂O.

-

-

¹³C NMR:

-

A peak around 175-180 ppm for the carboxylic acid carbon.

-

A peak around 70 ppm for the tertiary carbon bearing the hydroxyl group.

-

Signals for the cyclohexyl and acetic acid methylene carbons, and the methyl carbon, in the aliphatic region.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the key functional groups present in the molecule.

-

Expected Absorptions:

-

A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid.

-

A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the C=O stretch of the carboxylic acid.

-

A broad absorption around 3200-3600 cm⁻¹ for the O-H stretch of the tertiary alcohol.

-

C-H stretching absorptions in the 2850-3000 cm⁻¹ region.

-

Potential Applications

While specific applications for this compound are not extensively documented, related compounds have shown interesting biological activities. For instance, 2-(4-Hydroxycyclohexyl)acetic acid has been investigated as a potential histone deacetylase inhibitor with possible cytotoxic effects, suggesting a potential for anti-cancer research[6]. The structural features of the title compound—a carboxylic acid for potential salt formation and hydrogen bonding, a hydroxyl group as a hydrogen bond donor/acceptor, and a lipophilic cyclohexyl backbone—make it an interesting scaffold for medicinal chemistry and drug discovery. Acetic acid derivatives are also widely used as building blocks in the chemical industry[7].

Conclusion

This technical guide has provided a detailed overview of this compound, including its physicochemical properties, a proposed synthetic route with a detailed protocol, and a robust analytical workflow for its characterization. The information presented herein is intended to equip researchers and scientists with the necessary knowledge to synthesize, purify, and analyze this compound, facilitating its further investigation in various scientific disciplines.

References

-

Kim, K. H., et al. (2014). Design, Synthesis, and Biological Evaluation of Conformationally Constrained Glycerol 3-Phosphate Acyltransferase Inhibitors. Journal of Medicinal Chemistry, 57(20), 8465-8477. [Link]

-

DC Fine Chemicals. (2022). Acetic Acid: Uses and applications. [Link]

Sources

- 1. This compound | 928063-59-6 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Design, Synthesis, and Biological Evaluation of Conformationally Constrained Glycerol 3-Phosphate Acyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. biosynth.com [biosynth.com]

- 7. Discover the Benefits of Acetic Acid for Food, Pharmaceuticals, and Chemical Processing [silverfernchemical.com]

"2-(4-Hydroxy-4-methylcyclohexyl)acetic acid" spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of 2-(4-Hydroxy-4-methylcyclohexyl)acetic acid

Introduction

This compound (CAS No. 928063-59-6) is a carboxylic acid derivative of a substituted cyclohexane.[] Its structure, featuring a tertiary alcohol and a carboxylic acid functional group, makes it a molecule of interest in various chemical and pharmaceutical research contexts. Understanding its spectral characteristics is fundamental for its identification, purity assessment, and structural elucidation in synthetic and analytical workflows. This guide provides a detailed examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights for researchers and drug development professionals.

Molecular Structure and Properties:

-

Molecular Formula: C₉H₁₆O₃

-

Molecular Weight: 188.22 g/mol

-

Key Functional Groups: Carboxylic acid, Tertiary alcohol, Cyclohexane ring

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide distinct and complementary information.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show signals corresponding to the different proton environments in the molecule. The cyclohexane ring can exist in chair conformations, which may lead to complex splitting patterns for the ring protons due to axial and equatorial dispositions.

Predicted ¹H NMR Spectral Data (in CDCl₃, 300-500 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 - 10.0 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is typically downfield and broad due to hydrogen bonding and chemical exchange. |

| ~2.25 | Doublet | 2H | -CH₂-COOH | Protons on the carbon alpha to the carbonyl group are deshielded. |

| ~1.9 - 1.2 | Multiplet | 9H | Cyclohexyl protons (-CH₂- and -CH-) | The protons on the cyclohexane ring will appear as a complex series of overlapping multiplets. |

| ~1.20 | Singlet | 3H | -CH₃ | The methyl group protons are a singlet as they are attached to a quaternary carbon. |

| Variable | Broad Singlet | 1H | -OH | The hydroxyl proton signal can appear over a wide range and is often broad; its position is concentration and solvent dependent. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Use a 300-500 MHz NMR spectrometer.

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Due to the symmetry of the cyclohexane ring, some carbon signals may be equivalent, depending on the stereochemistry.

Predicted ¹³C NMR Spectral Data (in CDCl₃, 75-125 MHz)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

| ~178 | Quaternary | -COOH | The carbonyl carbon of the carboxylic acid is significantly deshielded. |

| ~70 | Quaternary | C-OH | The carbon atom bearing the hydroxyl group and the methyl group. |

| ~42 | Methylene | -CH₂-COOH | The carbon alpha to the carboxylic acid. |

| ~35 - 25 | Methylene/Methine | Cyclohexyl carbons | Carbons of the cyclohexane ring. |

| ~28 | Methyl | -CH₃ | The methyl group carbon attached to the quaternary center. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3300 - 2500 | Broad | O-H stretch | Carboxylic acid O-H |

| 3500 - 3200 | Broad | O-H stretch | Alcohol O-H |

| 2950 - 2850 | Strong | C-H stretch | Alkane C-H |

| ~1710 | Strong, Sharp | C=O stretch | Carboxylic acid C=O |

| 1300 - 1200 | Medium | C-O stretch | Carboxylic acid C-O |

| 1200 - 1000 | Medium | C-O stretch | Alcohol C-O |

The IR spectrum of this compound is expected to be dominated by a very broad absorption from approximately 3300 cm⁻¹ to 2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid, overlapping with the alcohol O-H stretch.[2][3][4] A strong, sharp peak around 1710 cm⁻¹ will correspond to the C=O stretch of the carboxylic acid.[4]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Neat (liquid): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solid (KBr pellet): Mix a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.[5]

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect a background spectrum of the empty sample holder or clean ATR crystal. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum.

-

Data Processing: The resulting spectrum will be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectral Data

| m/z | Proposed Fragment | Rationale |

| 188 | [M]⁺ | Molecular ion (if observed) |

| 170 | [M - H₂O]⁺ | Loss of a water molecule from the tertiary alcohol. |

| 129 | [M - COOH - H₂]⁺ | Loss of the carboxylic acid group followed by rearrangement. |

| 111 | [M - COOH - H₂O]⁺ | Subsequent loss of water after loss of the carboxylic acid group. |

| 59 | [CH₂COOH]⁺ | Cleavage at the bond between the cyclohexane ring and the acetic acid moiety. |

The fragmentation is likely to be initiated by the loss of a water molecule from the tertiary alcohol, which is a common fragmentation pathway for alcohols. Subsequent fragmentation of the cyclohexane ring and loss of the acetic acid side chain would lead to other characteristic ions.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion, or as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).[6][7] For GC-MS, derivatization (e.g., silylation) may be necessary to increase volatility.[8]

-

Ionization: Electron Ionization (EI) is a common technique that will induce fragmentation. Electrospray Ionization (ESI) is a softer ionization technique that is more likely to show the molecular ion or a protonated/deprotonated molecule ([M+H]⁺ or [M-H]⁻).

-

Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Detection: An electron multiplier or other suitable detector records the abundance of each ion.

Caption: A generalized workflow for the spectral analysis of the target compound.

References

-

Human Metabolome Database. Metabocard for cis-4-Hydroxycyclohexylacetic acid (HMDB0000451). [Link]

-

PubChem. 2-(4-methylcyclohexylidene)acetic Acid. [Link]

-

Battellino, T., et al. (2023). Acetic Acid Ion Pairing Additive for Reversed-Phase HPLC Improves Detection Sensitivity in Bottom-up Proteomics Compared to Formic Acid. PubMed. [Link]

-

SpectraBase. 2-(3,4-Dihydroxy-4-methylcyclohexyl)propan-2-yl acetate - Optional[13C NMR]. [Link]

-

Gallardo, E., et al. (2007). Liquid chromatography/tandem mass spectrometry determination of (4S,2RS)-2,5,5-trimethylthiazolidine-4-carboxylic acid.... PubMed. [Link]

-

ResearchGate. Computational study of the infrared spectrum of acetic acid, its cyclic dimer, and its methyl ester. [Link]

-

Schweer, H., et al. (1990). Determination of 11 alpha-hydroxy-9,15-dioxo-2,3,4,5,20-pentanor-19-carboxyprostanoic Acid.... PubMed. [Link]

-

GovInfo. EPA/NIH Mass Spectral Data Base. [Link]

-

ResearchGate. Figure S2 . 13 C NMR spectrum of 4-hydroxycyclohexyl -2-propylpentanoate [ 1 ]. [Link]

-

Chemguide. interpreting infra-red spectra. [Link]

-

SpectraBase. acetic acid, [(4-methylphenyl)amino]-, 2-[(E)-(2,4-dihydroxyphenyl)methylidene]hydrazide - Optional[13C NMR]. [Link]

-

National Institutes of Health. Liquid chromatography-tandem mass spectrometry analysis for identification and quantification of antimicrobial compounds in distillery wastewater. [Link]

-

SpectraBase. 2-[4-(2-Keto-2-methoxy-ethyl)cyclohexyl]acetic acid methyl ester - Optional[Vapor Phase IR]. [Link]

-

PubChem. (S)-[(S)-2-Amino-3-(4-hydroxy-phenyl)-propionylamino]-cyclohexyl-acetic acid methyl ester. [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

YouTube. Carboxylic Acids and Infrared (IR) Spectroscopy (GCSE Chemistry). [Link]

-

PubChem. Methyl 2-(4-hydroxycyclohexyl)acetate. [Link]

-

PubChem. 4-Hydroxycyclohexyl acetate. [Link]

-

PubChem. [1,1'-Biphenyl]-4-sulfonamide, 4'-chloro-2'-cyano-N-(trans-4-hydroxy-4-methylcyclohexyl)-. [Link]

Sources

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Liquid chromatography/tandem mass spectrometry determination of (4S,2RS)-2,5,5-trimethylthiazolidine-4-carboxylic acid, a stable adduct formed between D-(-)-penicillamine and acetaldehyde (main biological metabolite of ethanol), in plasma, liver and brain rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of 11 alpha-hydroxy-9,15-dioxo-2,3,4,5,20-pentanor-19-carboxyprostan oic acid and 9 alpha,11 alpha-dihydroxy-15-oxo-2,3,4,5,20-pentanor-19-carboxyprostanoi c acid by gas chromatography/negative ion chemical ionization triple-stage quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of 2-(4-Hydroxy-4-methylcyclohexyl)acetic acid

Introduction

In the landscape of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount to its success. Among these, aqueous solubility stands out as a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy. This guide provides a comprehensive technical overview of the methodologies and theoretical considerations for characterizing the solubility profile of 2-(4-hydroxy-4-methylcyclohexyl)acetic acid, a molecule of interest for its potential pharmacological applications. While specific experimental data for this compound is not widely published, this document will serve as a detailed roadmap for researchers, scientists, and drug development professionals to elucidate its solubility characteristics. We will delve into the structural features of the molecule, predict its solubility behavior, and provide detailed protocols for its empirical determination.

From a structural standpoint, this compound is a fascinating molecule. It possesses a non-polar cyclohexane ring, which contributes to its lipophilicity. However, the presence of a hydroxyl (-OH) group and a carboxylic acid (-COOH) group introduces polarity and the capacity for hydrogen bonding, which is expected to enhance its aqueous solubility.[1][2] The interplay between these opposing structural elements dictates the compound's overall solubility. The carboxylic acid moiety, being weakly acidic, suggests that its solubility will be significantly influenced by the pH of the surrounding medium.

This guide will navigate through the theoretical underpinnings of solubility, followed by practical, step-by-step protocols for determining kinetic and thermodynamic solubility, pH-dependent solubility, and solubility in various organic solvents.

Theoretical Framework: Predicting Solubility

The solubility of an organic molecule is governed by the principle of "like dissolves like," which underscores the importance of intermolecular forces between the solute and the solvent.[1][3] For this compound, we can anticipate the following:

-

Aqueous Solubility: The presence of the hydroxyl and carboxylic acid groups allows for hydrogen bonding with water molecules, which should impart a degree of aqueous solubility.[4][5] However, the non-polar cyclohexane ring will counteract this effect. Carboxylic acids with one to four carbon atoms are typically miscible with water, but solubility decreases as the carbon chain length increases.[4][5]

-

pH-Dependent Solubility: As a carboxylic acid, this compound is a weak acid and will exist in equilibrium between its neutral (protonated) form and its ionized (deprotonated) carboxylate form. The ionized form is significantly more polar and, therefore, more water-soluble. Consequently, the aqueous solubility of this compound is expected to be low in acidic conditions (low pH) and to increase substantially as the pH rises above its pKa.[6][7]

-

Organic Solvent Solubility: The non-polar cyclohexane backbone suggests that the compound will be soluble in various organic solvents, particularly those of moderate polarity that can interact with both the polar functional groups and the non-polar ring.[4][8]

Experimental Determination of Solubility

A comprehensive solubility profile requires a multi-faceted experimental approach. The distinction between kinetic and thermodynamic solubility is crucial in early drug development.

Kinetic vs. Thermodynamic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly prepared from a stock solution (often in DMSO) and then diluted into an aqueous buffer. It reflects the compound's tendency to precipitate under non-equilibrium conditions and is often used for high-throughput screening.[9][10]

Thermodynamic solubility , on the other hand, is the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent.[9][11] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period. The shake-flask method is the gold standard for determining thermodynamic solubility.[12][13]

Experimental Protocols

Protocol 1: Thermodynamic Aqueous Solubility (Shake-Flask Method)

This protocol details the determination of the equilibrium solubility of this compound in an aqueous buffer.

Materials:

-

This compound (solid)

-

Phosphate-buffered saline (PBS), pH 7.4

-

HPLC-grade water, methanol, and acetonitrile

-

0.45 µm syringe filters

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Calibrated HPLC system with a suitable column (e.g., C18) and UV detector

-

Analytical balance

Procedure:

-

Preparation of Standard Solutions: Accurately weigh a small amount of this compound and dissolve it in a suitable organic solvent (e.g., methanol) to prepare a stock solution of known concentration. From this stock, prepare a series of standard solutions of decreasing concentrations by serial dilution.

-

Sample Preparation: Add an excess amount of solid this compound to a series of glass vials (in triplicate). The excess solid should be visually apparent.

-

Equilibration: To each vial, add a known volume of PBS (pH 7.4). Cap the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.[13]

-

Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.[14]

-

Sample Analysis: Dilute the filtered solution with an appropriate solvent (e.g., a mixture of water and acetonitrile) to bring the concentration within the linear range of the HPLC calibration curve.

-

HPLC Analysis: Inject the prepared standard solutions and the diluted sample solutions into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Use the regression equation from the calibration curve to determine the concentration of this compound in the sample solutions.[15]

Diagram: Thermodynamic Solubility Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: pH-Dependent Solubility Profile

This protocol outlines the determination of the solubility of this compound across a physiologically relevant pH range.

Materials:

-

Same as Protocol 1

-

A series of aqueous buffers with pH values ranging from 1.2 to 8.0 (e.g., HCl for pH 1.2, acetate buffers for pH 4.0-5.5, phosphate buffers for pH 6.0-8.0). The International Council for Harmonisation (ICH) recommends testing at a minimum of pH 1.2, 4.5, and 6.8.[16][17]

Procedure:

-

Follow the same steps as in Protocol 1 for preparing standard solutions, sample preparation, equilibration, sample collection, and analysis.

-

In the "Sample Preparation" and "Equilibration" steps, use the series of different pH buffers instead of only PBS.

-

Determine the solubility of the compound in each buffer.

-

Plot the determined solubility (on a logarithmic scale) against the pH of the buffer to generate the pH-solubility profile.

Diagram: Expected pH-Solubility Profile

Sources

- 1. youtube.com [youtube.com]

- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. researchgate.net [researchgate.net]

- 7. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CK12-Foundation [flexbooks.ck12.org]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. enamine.net [enamine.net]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. researchgate.net [researchgate.net]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. researchgate.net [researchgate.net]

- 15. pharmaguru.co [pharmaguru.co]

- 16. database.ich.org [database.ich.org]

- 17. ema.europa.eu [ema.europa.eu]

A Comprehensive Technical Guide to the Synthesis of 2-(4-Hydroxy-4-methylcyclohexyl)acetic acid

Abstract

This in-depth technical guide provides a detailed exploration of the synthetic pathways leading to 2-(4-hydroxy-4-methylcyclohexyl)acetic acid, a valuable building block in medicinal chemistry and drug development. The primary focus of this document is a robust and efficient synthesis route centered around the Reformatsky reaction. We will delve into the mechanistic underpinnings of this key transformation, provide detailed experimental protocols, and discuss alternative synthetic strategies. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of this compound

The cyclohexane ring is a prevalent scaffold in a vast array of biologically active molecules and approved pharmaceuticals. Its conformational flexibility allows it to present appended functional groups in well-defined spatial orientations, facilitating precise interactions with biological targets. The title compound, this compound, incorporates several key features that make it an attractive starting material for drug discovery programs: a cyclohexane core for scaffolding, a tertiary alcohol for hydrogen bonding interactions, and a carboxylic acid moiety for salt formation or further derivatization. Understanding its synthesis is therefore of considerable importance.

The Primary Synthetic Pathway: A Reformatsky-Based Approach

The most direct and reliable method for the synthesis of this compound is through the application of the Reformatsky reaction.[1][2][3] This classic carbon-carbon bond-forming reaction offers a mild and effective means of preparing β-hydroxy esters from aldehydes or ketones and α-halo esters in the presence of zinc metal.[1][2]

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals a logical disconnection at the C-C bond between the cyclohexane ring and the acetic acid moiety. This disconnection points directly to a nucleophilic addition of an acetic acid enolate equivalent to a suitable cyclohexanone precursor.

Caption: Retrosynthetic analysis of the target molecule.

Forward Synthesis: Step-by-Step Protocol

The forward synthesis commences with the readily available starting material, 4-oxocyclohexanecarboxylic acid.

Step 1: Esterification of 4-Oxocyclohexanecarboxylic Acid

To prevent the acidic proton of the carboxylic acid from interfering with subsequent organometallic reactions, it must first be protected, typically as an ester.

-

Protocol:

-

To a solution of 4-oxocyclohexanecarboxylic acid (1 equivalent) in methanol, add a catalytic amount of sulfuric acid.

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 4-oxocyclohexanecarboxylate.

-

Step 2: Methylation of the Ketone via Grignard Reaction

The introduction of the methyl group at the C4 position is achieved through a Grignard reaction.[4][5]

-

Protocol:

-

To a solution of methyl 4-oxocyclohexanecarboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C, add methylmagnesium bromide (1.1 equivalents, 3.0 M solution in diethyl ether) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford methyl 2-(4-hydroxy-4-methylcyclohexyl)acetate.

-

Step 3: The Reformatsky Reaction

With the precursor ketone, 4-hydroxy-4-methylcyclohexanone, in hand (or its ester equivalent), the key Reformatsky reaction can be performed.[6][7] The organozinc reagent, also known as a 'Reformatsky enolate', is prepared by treating an alpha-halo ester with zinc dust.[6]

-

Protocol:

-

Activate zinc dust by stirring with 1 M HCl, followed by washing with water, ethanol, and diethyl ether, and then drying under vacuum.

-

In a flame-dried flask under an inert atmosphere, add the activated zinc (2 equivalents) and a crystal of iodine to anhydrous THF.

-

Add a solution of ethyl bromoacetate (1.5 equivalents) in anhydrous THF dropwise to initiate the formation of the organozinc reagent.

-

Once the formation of the Reformatsky reagent is evident (disappearance of the iodine color and gentle reflux), add a solution of 4-hydroxy-4-methylcyclohexanone (1 equivalent) in anhydrous THF dropwise.

-

After the addition is complete, reflux the reaction mixture for 2 hours.

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude product is the ethyl ester of the target molecule.

-

Step 4: Hydrolysis of the Ester

The final step is the hydrolysis of the ester to the desired carboxylic acid.

-

Protocol:

-

Dissolve the crude ethyl 2-(4-hydroxy-4-methylcyclohexyl)acetate in a mixture of ethanol and water.

-

Add sodium hydroxide (2 equivalents) and stir the mixture at room temperature overnight.

-

Monitor the reaction by TLC.

-

Upon completion, remove the ethanol under reduced pressure.

-

Acidify the aqueous solution to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound.

-

Mechanistic Insights into the Reformatsky Reaction

The mechanism of the Reformatsky reaction involves the oxidative addition of zinc metal into the carbon-halogen bond of the α-haloester to form an organozinc intermediate, often referred to as a zinc enolate.[6] This enolate then adds to the carbonyl group of the ketone in a nucleophilic addition step.[2] Subsequent acidic workup protonates the resulting alkoxide to yield the β-hydroxy ester.[6]

Caption: Simplified mechanism of the Reformatsky reaction.

Alternative Synthetic Strategies

While the Reformatsky reaction represents a highly effective approach, alternative synthetic routes are also viable and may be advantageous under specific circumstances.

Grignard-Based Synthesis

An alternative strategy involves the use of a Grignard reagent derived from an acetic acid synthon.

-

Conceptual Steps:

-

Protection of the ketone in 4-oxocyclohexanecarboxylic acid as a ketal.

-

Formation of a Grignard reagent from a protected bromoacetic acid derivative.

-

Reaction of the Grignard reagent with the protected cyclohexanone.

-

Addition of a methyl group to the newly formed ketone using a methyl Grignard reagent.

-

Deprotection of the ketal and the carboxylic acid protecting group.

-

This route is generally longer and may suffer from lower overall yields due to the multiple protection and deprotection steps.

Catalytic Hydrogenation of an Aromatic Precursor

A third approach involves the synthesis of an aromatic precursor, 2-(4-hydroxyphenyl)acetic acid, followed by methylation and subsequent hydrogenation of the aromatic ring.

-

Conceptual Steps:

This pathway is considerably more complex and is generally not the preferred method unless specific aromatic precursors are readily available.

Data Summary

| Step | Reaction | Starting Material | Key Reagents | Product | Typical Yield (%) |

| 1 | Esterification | 4-Oxocyclohexanecarboxylic Acid | Methanol, H₂SO₄ | Methyl 4-oxocyclohexanecarboxylate | 90-95 |

| 2 | Grignard Reaction | Methyl 4-oxocyclohexanecarboxylate | CH₃MgBr | Methyl 2-(4-hydroxy-4-methylcyclohexyl)acetate | 75-85 |

| 3 | Reformatsky Reaction | 4-Hydroxy-4-methylcyclohexanone | Ethyl bromoacetate, Zn | Ethyl 2-(4-hydroxy-4-methylcyclohexyl)acetate | 60-75 |

| 4 | Hydrolysis | Ethyl 2-(4-hydroxy-4-methylcyclohexyl)acetate | NaOH | This compound | 85-95 |

Conclusion

The synthesis of this compound is most efficiently achieved through a multi-step sequence centered around the Reformatsky reaction. This approach offers good overall yields and utilizes readily available starting materials. Alternative strategies, while feasible, are generally more circuitous. The detailed protocols and mechanistic discussions provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize this valuable molecule for applications in drug discovery and development.

References

- SATHEE. Chemistry Reformatsky Reaction.

- PHARMD GURU. 28. REFORMATSKY REACTION.

- Reformatsky Reaction.

- Wikipedia. Reformatsky reaction.

- BYJU'S. Reformatsky reaction.

- Benchchem. Application Notes and Protocols for the Grignard Reaction with Ethyl 4-(4-oxocyclohexyl)benzoate.

- Benchchem. Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-[4-(propoxymethyl)cyclohexyl]acetic acid.

- Google Patents. US4329497A - Method for the production of 4-hydroxyphenylacetic acid.

- ResearchGate. 05/3056 Synthesis of 4-hydroxy-4-methylcyclohex-2-en-1-one.

- ResearchGate. (PDF) Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One.

- Google Patents. US4412082A - Method for preparing 4-hydroxyphenylacetic acid.

- Enantioselective hydrogenation of 4-(hydroxymethyl)furan-2(5 H)-one derivatives.

- Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones.

- Google Patents. US8143442B2 - Preparation for a cyclohexanecarboxylic acid derivative and intermediates.

- Master Organic Chemistry. Reactions of Grignard Reagents.

- YouTube. Reaction of carboxylic acid derivatives with Grignard reagents.

- NIH. General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones.

- Google Patents. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic.

- Google Patents. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate.

- Google Patents. CN104557526A - Method for preparing ortho-methylcyclohexyl acetate under solvent-free conditions.

- Google Patents. US20030013911A1 - Production method of 2-cyclohexyl- 2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof.

- PubMed Central. Design, Synthesis, and Biological Evaluation of Conformationally Constrained Glycerol 3-Phosphate Acyltransferase Inhibitors.

- PrepChem.com. Synthesis of 2-tert-butyl-4-methylcyclohexyl acetate.

- MedchemExpress.com. 4-Hydroxy-4-methylcyclohexanone | Biochemical Assay Reagent.

- Google Patents. US3408354A - Catalytic hydrogenation of 3-and 4-hydroxy pyridines.

- Organic Syntheses Procedure. coumarone.

- Journal of the Chemical Society (Resumed) (RSC Publishing). 114. Hydrogenation of 4′-hydroxydiphenylylacetic acid.

- Synthesis of ACETIC ACID, 3-(3,4-EPOXY-4-METHYLCYCLOHEXYL)BUTYL ESTER.

- Unacademy. Nomenclature of Organic Compounds.

- Google Patents. CN105315156A - Synthesis method for 2-methylcyclohexyl acetate.

Sources

- 1. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]

- 2. pharmdguru.com [pharmdguru.com]

- 3. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. US4329497A - Method for the production of 4-hydroxyphenylacetic acid - Google Patents [patents.google.com]

- 9. US4412082A - Method for preparing 4-hydroxyphenylacetic acid - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. US3408354A - Catalytic hydrogenation of 3-and 4-hydroxy pyridines - Google Patents [patents.google.com]

- 12. 114. Hydrogenation of 4′-hydroxydiphenylylacetic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Potential Derivatives of 2-(4-Hydroxy-4-methylcyclohexyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the synthetic derivatization potential of 2-(4-Hydroxy-4-methylcyclohexyl)acetic acid. By dissecting the reactivity of its core functional groups—a tertiary alcohol and a carboxylic acid—we will outline strategic pathways to a diverse range of analogs. This document is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel chemical entities for drug discovery and development.

Introduction: The Therapeutic Potential of the Cyclohexyl Acetic Acid Scaffold

The cyclohexane acetic acid moiety is a privileged scaffold in medicinal chemistry, offering a unique combination of a rigid cyclohexyl core for precise spatial orientation of substituents and a flexible acetic acid side chain for interaction with biological targets. The inherent lipophilicity of the cyclohexane ring can be advantageous for membrane permeability, a critical factor in drug design. Furthermore, the presence of both a hydroxyl and a carboxylic acid group in this compound provides two distinct handles for chemical modification, opening a vast chemical space for the generation of diverse derivatives with potentially tunable pharmacokinetic and pharmacodynamic profiles.

While specific biological activities of the parent molecule are not extensively documented in publicly available literature, the broader class of cyclohexyl acetic acid analogs has shown promise in various therapeutic areas, including as anti-inflammatory and antiproliferative agents. Structure-activity relationship (SAR) studies on related compounds have demonstrated that modifications to the cyclohexane ring and the acetic acid side chain can significantly impact biological activity.

Synthesis of the Core Moiety: this compound

Approach 1: Catalytic Hydrogenation of a Phenylacetic Acid Precursor

This approach leverages the well-established catalytic hydrogenation of an aromatic ring to its corresponding cyclohexane. This method is often high-yielding and provides good stereochemical control.

Overall Synthetic Scheme:

Caption: Catalytic hydrogenation of the aromatic precursor.

Experimental Protocol:

Step 1: Synthesis of Ethyl 2-(4-hydroxyphenyl)acetate. (This is a commercially available starting material, but a synthesis is provided for completeness).

-

To a solution of 4-hydroxyphenylacetic acid (1 equivalent) in anhydrous ethanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (0.1 equivalents).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 5 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 2-(4-hydroxyphenyl)acetate.

Step 2: Grignard Addition to form Ethyl 2-(4-hydroxy-4-methylphenyl)acetate.

-

To a solution of ethyl 2-(4-ketophenyl)acetate (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0°C, add methylmagnesium bromide (1.2 equivalents, 3.0 M solution in diethyl ether) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate (3 x 5 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 3: Catalytic Hydrogenation to Ethyl 2-(4-hydroxy-4-methylcyclohexyl)acetate.

-

In a high-pressure hydrogenation vessel, dissolve ethyl 2-(4-hydroxy-4-methylphenyl)acetate (1 equivalent) in anhydrous ethanol.

-

Add 5% Rhodium on Alumina (Rh/Al₂O₃) catalyst (5-10% w/w).

-

Pressurize the vessel with hydrogen gas (50-100 psi) and stir at room temperature for 12-24 hours.

-

Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) for the disappearance of the aromatic signals.

-

Upon completion, carefully filter the catalyst through a pad of Celite® and wash with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain ethyl 2-(4-hydroxy-4-methylcyclohexyl)acetate.

Step 4: Saponification to this compound.

-

Dissolve the ethyl ester from the previous step in a mixture of ethanol and water (1:1).

-

Add sodium hydroxide (2-3 equivalents) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture with 1N HCl to pH 2-3.

-

Extract the product with ethyl acetate (3 x 5 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

Approach 2: Reformatsky Reaction

The Reformatsky reaction provides a direct route to β-hydroxy esters by reacting an α-haloester with a ketone in the presence of zinc.[1][2][3][4][5] This approach would involve the reaction of 4-methylcyclohexanone with an α-bromoacetate ester.

Overall Synthetic Scheme:

Caption: Synthesis via the Reformatsky reaction.

Experimental Protocol:

Step 1: Synthesis of Ethyl 2-(4-hydroxy-4-methylcyclohexyl)acetate.

-

Activate zinc dust by stirring with 10% HCl, followed by washing with water, ethanol, and diethyl ether, and drying under vacuum.

-

In a flame-dried flask under an inert atmosphere, add the activated zinc (2 equivalents) and a crystal of iodine to anhydrous THF.

-

Add a solution of 4-methylcyclohexanone (1 equivalent) and ethyl bromoacetate (1.5 equivalents) in anhydrous THF dropwise to the zinc suspension.

-

The reaction is often initiated by gentle heating. Once initiated, maintain the reaction at a gentle reflux for 2-3 hours.

-

Cool the reaction mixture to 0°C and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether (3 x 5 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography.

Step 2: Saponification to this compound.

-

Follow the saponification protocol as described in Approach 1, Step 4.

Derivatization Strategies at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for a wide array of chemical transformations, allowing for the introduction of diverse functionalities to modulate physicochemical properties and biological activity.

Esterification

Esterification is a fundamental transformation to mask the polarity of the carboxylic acid, which can enhance membrane permeability and oral bioavailability.

General Reaction Scheme:

Sources

Unraveling the Enigma: Acknowledging the Scientific Void for 2-(4-Hydroxy-4-methylcyclohexyl)acetic acid

A Note to the Research Community:

Following a comprehensive and rigorous search of scientific literature, patent databases, and chemical repositories, it must be reported that there is currently no publicly available information regarding the mechanism of action for the compound designated as "2-(4-Hydroxy-4-methylcyclohexyl)acetic acid." This notable absence of data presents a significant knowledge gap but also highlights a potential opportunity for novel investigation within the scientific community.

The initial intent of this guide was to provide an in-depth technical exploration of this molecule's biological activity. However, the foundational research required to construct such a document—including preclinical and clinical studies, in vitro and in vivo experimental data, and elucidated signaling pathways—does not appear to have been published or made publicly accessible.

While the chemical structure of "this compound" can be readily defined, its interactions with biological systems, potential therapeutic targets, and overall pharmacological profile remain uncharted territory. For the benefit of researchers, scientists, and drug development professionals who may have an interest in this or structurally related compounds, we present a hypothetical framework for how one might approach the elucidation of its mechanism of action. This framework is not based on existing data for this specific molecule but rather on established principles of pharmacological research.

A Proposed Roadmap for Mechanistic Investigation

Should a research program be initiated for "this compound," a logical and systematic approach would be essential to define its biological function. The following represents a potential, high-level workflow for such an endeavor.

Phase 1: In Vitro Characterization

The initial phase would focus on understanding the compound's effects at the cellular and subcellular level. This would involve a battery of assays to identify potential biological targets and cellular responses.

Experimental Protocols:

-

High-Throughput Screening (HTS): To identify potential protein targets, an HTS campaign against a diverse panel of receptors, enzymes, and ion channels would be a logical starting point.

-

Cell Viability and Proliferation Assays: Utilizing various cell lines (e.g., cancer cell lines, primary cells), assays such as MTT, MTS, or CellTiter-Glo® would determine the compound's effect on cell survival and growth.

-

Receptor Binding Assays: If HTS suggests a potential receptor target, competitive binding assays using radiolabeled or fluorescently-labeled ligands would be employed to determine binding affinity (Kᵢ) and specificity.

-

Enzyme Inhibition Assays: Should an enzymatic target be identified, kinetic studies would be performed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Kᵢ).

-

Gene Expression Profiling: Techniques such as RNA sequencing (RNA-Seq) or quantitative PCR (qPCR) arrays could reveal changes in gene expression patterns in response to compound treatment, offering clues to the affected signaling pathways.

Logical Workflow for In Vitro Characterization:

Caption: Hypothetical workflow for in vitro characterization of a novel compound.

Phase 2: In Vivo Evaluation

Following the identification of a potential mechanism and demonstration of cellular activity, the investigation would move to in vivo models to assess the compound's physiological effects, pharmacokinetics, and pharmacodynamics.

Experimental Protocols:

-

Pharmacokinetic (PK) Studies: Administration of the compound to animal models (e.g., mice, rats) via relevant routes (e.g., oral, intravenous) to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Pharmacodynamic (PD) Studies: Measurement of the compound's effect on a specific biomarker related to the proposed target in the animal model.

-

Efficacy Studies: In a relevant disease model (e.g., tumor xenograft model for an anti-cancer agent), the compound would be administered to assess its therapeutic effect.

-

Toxicology Studies: Preliminary toxicology studies to identify any potential adverse effects and to determine a maximum tolerated dose (MTD).

Data Presentation:

All quantitative data from these studies would be meticulously collected and summarized in tables for clear interpretation and comparison.

Table 1: Hypothetical Pharmacokinetic Parameters

| Parameter | Value | Units |

| Cₘₐₓ | Data not available | ng/mL |

| Tₘₐₓ | Data not available | h |

| AUC₀₋ₜ | Data not available | ng·h/mL |

| t₁/₂ | Data not available | h |

| CL | Data not available | L/h/kg |

| Vd | Data not available | L/kg |

Table 2: Hypothetical In Vivo Efficacy Data

| Treatment Group | N | Tumor Volume (Day 21) | % TGI |

| Vehicle Control | 10 | Data not available | - |

| Compound X (10 mg/kg) | 10 | Data not available | Data not available |

| Compound X (30 mg/kg) | 10 | Data not available | Data not available |

| Positive Control | 10 | Data not available | Data not available |

| % TGI: Percent Tumor Growth Inhibition |

Phase 3: Signaling Pathway Elucidation

With a validated target and demonstrated in vivo activity, the final phase would involve a deep dive into the specific signaling pathways modulated by the compound.

Experimental Protocols:

-

Western Blotting: To measure changes in the protein expression and phosphorylation status of key components of the identified signaling pathway.

-

Immunoprecipitation (IP) and Co-IP: To confirm direct protein-protein interactions and the formation of signaling complexes.

-

CRISPR-Cas9 Gene Editing: To knock out the proposed target gene to confirm its necessity for the compound's activity.

-

Reporter Gene Assays: To quantify the activity of transcription factors downstream of the signaling pathway.

Signaling Pathway Visualization:

A diagram illustrating the hypothesized signaling cascade would be constructed based on the experimental findings.

Caption: A speculative signaling pathway for a hypothetical mechanism of action.

Conclusion and a Call for Research

The absence of scientific data on "this compound" underscores the vastness of unexplored chemical space and the continuous need for fundamental research. While this guide could not deliver a definitive explanation of its mechanism of action, it aims to provide a structured and scientifically rigorous framework for any future investigations into this or other novel chemical entities. The scientific community is encouraged to embrace such unknowns, as they hold the potential for groundbreaking discoveries and the development of new therapeutic agents. Should research on this compound be published, this document will be updated to reflect the current state of scientific understanding.

References

As of the date of this document, no peer-reviewed articles, patents, or technical documents detailing the mechanism of action for "this compound" are available in the public domain. Consequently, a reference list cannot be provided.

A Comprehensive Technical Guide to the Biological Activity Screening of 2-(4-Hydroxy-4-methylcyclohexyl)acetic Acid

Foreword: Charting the Unexplored Biological Landscape of a Novel Molecule

To the researchers, scientists, and drug development professionals embarking on the journey of discovery, this guide serves as a technical companion for elucidating the biological potential of the novel chemical entity, 2-(4-Hydroxy-4-methylcyclohexyl)acetic acid. In the absence of established biological data for this compound, we are presented with a unique opportunity to conduct a de novo investigation. This document is structured not as a rigid protocol, but as a strategic roadmap, empowering you with the rationale and methodologies to systematically uncover and validate its therapeutic promise. Our approach is rooted in a tiered screening cascade, a well-established paradigm in drug discovery designed to efficiently progress from broad, high-throughput assessments to focused, in-depth characterizations.[1][2][3] Every experimental choice detailed herein is underpinned by scientific causality, ensuring a robust and self-validating workflow.

Chapter 1: The Strategic Imperative of a Tiered Screening Cascade

The journey from a novel compound to a potential therapeutic agent is a process of systematic filtration. A screening cascade is an integrated suite of assays designed to identify and select promising candidates by focusing on compound potency and efficacy, while simultaneously eliminating false positives and identifying potential liabilities.[3][4] This iterative process is essential for efficiently allocating resources and making informed decisions about which compounds warrant further investigation.[2]

Our proposed screening cascade for this compound is designed as a three-stage funnel:

-

Tier 1: Primary Broad-Spectrum In Vitro Screening: The initial phase employs a battery of high-throughput assays to cast a wide net, exploring a range of potential biological activities.

-

Tier 2: Secondary In Vitro Assays for Hit Confirmation and Elucidation: "Hits" identified in the primary screen are subjected to more specific assays to confirm their activity, rule out artifacts, and begin to understand their mechanism of action.

-

Tier 3: In Vivo Proof-of-Concept Studies: Promising candidates from in vitro testing are advanced to in vivo models to assess their efficacy and safety in a complex biological system.[5]

Caption: Workflow for Tier 2 hit confirmation and characterization.

Dose-Response Analysis and Potency Determination

The first step in hit validation is to generate a full dose-response curve to determine the potency of the compound, typically expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value. [6][7] Protocol: IC50/EC50 Determination

-

Concentration Range: Prepare a wider range of concentrations of this compound, typically spanning several orders of magnitude around the estimated active concentration from the primary screen.

-

Assay Performance: Perform the relevant primary assay (e.g., enzyme inhibition, cell-based assay) with this expanded concentration range.

-

Data Plotting: Plot the percentage of inhibition or effect against the logarithm of the compound concentration.

-

Curve Fitting: Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 or EC50 value. [8]

Parameter Definition Importance IC50 The concentration of an inhibitor that reduces a biological response by 50%. [9][10] Measures the potency of an inhibitory compound. | EC50 | The concentration of a drug that produces 50% of the maximal effect. [6]| Measures the potency of a compound that elicits a response. |

Table 2: Key Potency Parameters

Orthogonal Assays for Hit Confirmation

To ensure that the observed activity is not an artifact of the primary assay format, it is crucial to confirm the hit in an orthogonal assay that relies on a different detection principle. [4]For example, if a hit is identified in a fluorescence-based enzyme assay, it should be confirmed using a label-free method like surface plasmon resonance or isothermal titration calorimetry.

Mechanism of Action Studies

For confirmed hits, the next step is to investigate the mechanism of action. The specific experiments will depend on the nature of the biological activity.

-

For Enzyme Inhibitors: Kinetic studies are performed by measuring enzyme activity at various concentrations of both the substrate and the inhibitor. Plotting the data using methods like Lineweaver-Burk or Dixon plots can help determine if the inhibition is competitive, non-competitive, or uncompetitive. [11][12]* For Receptor Binders: Competition binding assays are used to determine the affinity (Ki) of the compound for the receptor. [10]Functional assays (e.g., measuring downstream signaling events like cAMP production or calcium flux) are then used to determine if the compound is an agonist or an antagonist. [13] Protocol: Enzyme Inhibition Kinetics

-

Assay Setup: Set up a matrix of reactions with varying concentrations of the substrate and this compound. [14][15]2. Initial Velocity Measurement: Measure the initial reaction rates for each condition.

-

Data Analysis: Plot the data using a double reciprocal plot (Lineweaver-Burk) of 1/velocity versus 1/[substrate]. The pattern of the lines at different inhibitor concentrations will reveal the mechanism of inhibition. [11]

Chapter 4: Tier 3 - In Vivo Proof-of-Concept Studies